Product packaging for 1-Bromo-5-nitro-1,2-dihydroacenaphthylene(Cat. No.:CAS No. 30093-39-1)

1-Bromo-5-nitro-1,2-dihydroacenaphthylene

Cat. No.: B12795605
CAS No.: 30093-39-1
M. Wt: 278.10 g/mol
InChI Key: HDXAJKOVFKOTMG-UHFFFAOYSA-N
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Description

1-Bromo-5-nitro-1,2-dihydroacenaphthylene is a brominated and nitrated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon . This compound is a valuable synthetic intermediate in organic chemistry and materials science research. Acenaphthylene derivatives are of significant interest due to their utility in polymer chemistry. For instance, functionalized acenaphthylene monomers can be polymerized to create polymers suitable for high-performance applications, such as antireflection film-forming compositions in the semiconductor industry . The presence of both bromine and nitro groups on the acenaphthylene core makes this compound a versatile building block for further chemical transformations. The bromine atom can participate in cross-coupling reactions, while the nitro group is amenable to reduction or serves as a strong electron-withdrawing component, influencing the electronic properties of the resulting materials . Researchers can leverage this bifunctional reagent to develop novel polymers and small molecules with tailored characteristics for advanced material applications. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO2 B12795605 1-Bromo-5-nitro-1,2-dihydroacenaphthylene CAS No. 30093-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30093-39-1

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

1-bromo-5-nitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2

InChI Key

HDXAJKOVFKOTMG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 1 Bromo 5 Nitro 1,2 Dihydroacenaphthylene

Detailed Mechanistic Pathways for Electrophilic Substitution on the Acenaphthene (B1664957) Nucleus

The synthesis of the parent structure, 5-nitroacenaphthene (B50719), is a primary example of electrophilic aromatic substitution (EAS) on the acenaphthene nucleus. The acenaphthene system is more reactive than benzene (B151609) towards electrophiles. libretexts.org Substitution can occur at either the α- (positions 3, 4, 5, 8) or β- (positions 6, 7) positions of the naphthalene (B1677914) core.

The mechanism for electrophilic substitution, such as nitration, proceeds in two main steps. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking the electrophile (e.g., the nitronium ion, NO₂⁺) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.comkhanacademy.org This initial step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com

In the case of acenaphthene, attack at the α-position (like position 5) is strongly favored over the β-position. libretexts.orgwordpress.com This preference is due to the greater stability of the resulting carbocation intermediate. For α-substitution, the positive charge can be delocalized across the naphthalene system while preserving a complete benzene ring in one of the resonance structures, which is a particularly stable arrangement. libretexts.org In contrast, the intermediate for β-substitution does not retain a full benzenoid ring in its most stable resonance forms. libretexts.org

The subsequent formation of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene from 5-nitroacenaphthene involves a different type of reaction: benzylic bromination. This reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator like N-Bromosuccinimide (NBS). The relative stability of the benzylic radical at the C1 position facilitates this substitution on the saturated portion of the molecule rather than further substitution on the deactivated aromatic ring.

Reaction Stage Description Key Intermediates
Nitration Electrophilic Aromatic Substitution (EAS) on the acenaphthene ring. The NO₂ group is directed to the more reactive α-position (position 5).Nitronium ion (NO₂⁺), Sigma Complex (Arenium Ion)
Bromination Free-radical substitution at the benzylic C1 position of the dihydroacenaphthylene ring system.Benzylic radical

Nucleophilic Aromatic Substitution Reactions Involving Bromo and Nitro Functionalities

The structure of this compound, with its bromine atom at a benzylic position (C1) and not directly on the aromatic ring, dictates that it does not undergo classical nucleophilic aromatic substitution (SₙAr) to displace the bromide. guidechem.com Instead, the C1-Br bond is susceptible to standard nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.

However, the principles of SₙAr are highly relevant to isomers of this compound or in contexts where the nitro group can activate a leaving group on the aromatic ring. SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (like a halogen). libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org A nitro group at a meta position offers no such resonance stabilization, rendering the substrate much less reactive. libretexts.org

For a hypothetical isomer like 4-bromo-5-nitroacenaphthene, the bromo and nitro groups are ortho to each other, creating a system primed for SₙAr. The reaction would proceed via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. nih.gov

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. nih.gov

The table below contrasts the reactivity of the actual compound with a hypothetical SₙAr-active isomer.

Compound Position of Br Reaction Type Mechanism Role of Nitro Group
This compound C1 (Benzylic)Sₙ1 / Sₙ2Formation of a benzylic carbocation (Sₙ1) or backside attack (Sₙ2).Indirect; deactivates the ring towards EAS but does not directly participate in substitution at C1.
Hypothetical 4-Bromo-5-nitroacenaphthene C4 (Aromatic)SₙArAddition-Elimination via Meisenheimer complex.Strong activator; stabilizes the negative intermediate through resonance. libretexts.org

Intramolecular Cyclization and Rearrangement Dynamics in Dihydroacenaphthylene Derivatives

The bifunctional nature of this compound and its derivatives opens pathways for intramolecular cyclization reactions, which are powerful methods for constructing new ring systems. nih.govyoutube.com A common strategy involves the chemical modification of one functional group to create a nucleophile that can react with the other electrophilic center.

For example, the reduction of the nitro group to an amino group (-NH₂) creates a potent internal nucleophile. The resulting 1-bromo-5-amino-1,2-dihydroacenaphthylene could then undergo an intramolecular nucleophilic substitution. The amino group could attack the carbon bearing the bromine, displacing the bromide ion to form a new five- or six-membered heterocyclic ring fused to the acenaphthene skeleton. This type of reaction, known as an intramolecular cyclization, is governed by factors such as ring strain in the transition state and the final product, with 5- and 6-membered rings being kinetically and thermodynamically favored. youtube.com

Rearrangement dynamics could be observed under conditions that promote carbocation formation at the C1 position, such as in Sₙ1 reactions or acid-catalyzed processes. The initially formed secondary benzylic carbocation could potentially undergo Wagner-Meerwein rearrangements, involving alkyl or hydride shifts, to form a more stable cationic intermediate before being trapped by a nucleophile, leading to a rearranged product skeleton.

Stereochemical Course and Kinetic Resolution in Dihydroacenaphthylene Transformations

The C1 carbon atom in this compound is a stereocenter, as it is bonded to four different groups (H, Br, C2, and the C9a of the aromatic system). Consequently, the compound is chiral and can exist as a pair of enantiomers. Synthesis via standard bromination methods would typically yield a racemic mixture (an equal mixture of both enantiomers).

Reactions occurring at this chiral center have significant stereochemical implications. For instance, an Sₙ2 reaction with a nucleophile would proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization through a planar carbocation intermediate.

Kinetic resolution is a powerful technique to separate such a racemic mixture. wikipedia.org It involves reacting the racemate with a chiral reagent or catalyst that differentiates between the two enantiomers, reacting faster with one than the other. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. rsc.org

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the kinetic resolution is combined with an in-situ racemization of the starting material. wikipedia.org This allows the less reactive enantiomer to be continuously converted into the more reactive one, making it possible to transform the entire racemic starting material into a single, enantiomerically pure product with a theoretical yield of up to 100%. wikipedia.orgprinceton.edu For this compound, a DKR process could involve a chiral catalyst for nucleophilic substitution coupled with a racemization catalyst that epimerizes the C1 stereocenter. youtube.com

Technique Description Maximum Yield of One Enantiomer Application to Title Compound
Classical Resolution Separation of diastereomeric salts formed with a chiral resolving agent.50%Feasible but may be laborious.
Kinetic Resolution (KR) A chiral catalyst or reagent reacts faster with one enantiomer. wikipedia.org50%A chiral nucleophile or catalyst could selectively substitute the bromide on one enantiomer.
Dynamic Kinetic Resolution (DKR) KR is coupled with in-situ racemization of the starting material. wikipedia.org100%A chiral catalyst promotes substitution while a second catalyst (e.g., a Lewis acid) facilitates racemization at C1.

Redox Behavior and Electron Transfer Processes of Nitro-Substituted Acenaphthene Frameworks

The redox chemistry of this compound is dominated by the electron-withdrawing nitro group. Nitroaromatic compounds are well-known to undergo reduction under both chemical and electrochemical conditions. The reduction of the nitro group typically proceeds in a stepwise manner, involving the transfer of electrons and protons, to form various intermediates. nih.govnih.gov

The complete reduction pathway involves a total of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂).

-NO₂ → -NO (Nitroso) → -NHOH (Hydroxylamino) → -NH₂ (Amino)

Each of these steps involves electron transfer processes. nih.gov The initial electron transfer to the nitroaromatic compound forms a radical anion, which is a key intermediate in the reduction mechanism. The metabolism of the parent compound, 5-nitroacenaphthene, has been shown to produce metabolites from both reduction of the nitro group and oxidation of the dihydroacenaphthene ring. nih.gov For instance, polarographic studies have been conducted on 5-nitroacenaphthene to investigate its reduction potential. nih.gov

The presence of the nitro group makes the aromatic ring electron-deficient, which in turn makes the molecule easier to reduce (i.e., it has a less negative reduction potential) compared to the unsubstituted acenaphthene. Conversely, this electron deficiency makes the aromatic ring more difficult to oxidize. Photoinduced electron transfer (PET) is also a relevant process, where excitation of the molecule with light can make it a much stronger oxidizing or reducing agent, enabling electron transfer reactions that are not feasible in the ground state. youtube.comyoutube.com

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 5 Nitro 1,2 Dihydroacenaphthylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise connectivity and spatial arrangement of atoms within 1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be established.

High-Resolution ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals in the aromatic and aliphatic regions. The introduction of a bromine atom at the C-1 position significantly influences the chemical shifts of nearby protons compared to the parent 5-nitroacenaphthene (B50719). The proton at C-1, being a methine proton directly attached to the bromine-bearing carbon, is expected to appear as a doublet of doublets, shifted downfield due to the electronegativity of the bromine atom. The protons on the ethylene (B1197577) bridge (C-2) will also be affected, showing diastereotopic splitting. The aromatic protons will display a pattern characteristic of a substituted naphthalene (B1677914) system, with the nitro group causing a general downfield shift of protons on the same ring.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atom bonded to the bromine (C-1) is expected to be significantly shifted, while the carbon bearing the nitro group (C-5) will also show a characteristic downfield shift. The remaining aromatic and aliphatic carbons will have chemical shifts influenced by the combined electronic effects of the bromo and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-16.0 - 6.5 (dd)-
H-23.5 - 4.0 (m)-
Aromatic H7.5 - 8.5 (m)-
C-150 - 60-
C-230 - 40-
Aromatic C120 - 150-
C-5~147-

Note: These are predicted values and may vary based on solvent and experimental conditions. Data for 5-nitroacenaphthene is used as a basis for prediction.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the H-1 proton and the protons at the C-2 position, confirming their adjacent relationship. It would also help to trace the connectivity within the aromatic spin systems.

An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as C-1, C-2, and the aromatic CH groups.

Further structural details can be elucidated using HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, which shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the position of the bromo and nitro substituents by observing correlations between protons and the quaternary carbons of the acenaphthene (B1664957) skeleton.

Dynamic NMR (DNMR) for Conformational Exchange and Barrier Determination

The dihydroacenaphthylene core is not perfectly planar, and the five-membered ring can undergo conformational flexing. Dynamic NMR (DNMR) studies can provide information on the energy barriers associated with such conformational changes. psu.educdnsciencepub.com In the case of this compound, the bulky bromine substituent at a chiral center may lead to the existence of distinct conformers that could interconvert at a rate observable by the NMR timescale.

By recording NMR spectra at different temperatures, it might be possible to observe the coalescence of signals as the rate of conformational exchange increases with temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational process can be calculated. This would provide valuable insight into the molecule's flexibility and the steric influence of the bromine atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₈BrNO₂), the molecular weight is approximately 278.11 g/mol . nist.gov

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z values separated by two mass units (M⁺ and M+2).

The fragmentation of the molecular ion will likely proceed through several pathways. libretexts.orgwhitman.edulibretexts.orgyoutube.com Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The loss of the bromine atom (79/81 Da) is also a highly probable fragmentation pathway. Subsequent fragmentations could involve the loss of ethene (C₂H₄, 28 Da) from the dihydroacenaphthylene core.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
277/279[M]⁺
231/233[M - NO₂]⁺
198[M - Br]⁺
152[M - Br - NO₂]⁺
152[C₁₂H₈]⁺ (from loss of HBr and NO₂)

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group. nih.gov Specifically, asymmetric and symmetric stretching vibrations of the N-O bonds are anticipated in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibration will likely appear in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the vibrations of the non-polar bonds of the aromatic backbone. nih.govresearchgate.net The symmetric vibrations of the aromatic rings would likely give rise to strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aliphatic C-H Stretch2850 - 29602850 - 2960
Asymmetric NO₂ Stretch1500 - 1560Weak
Symmetric NO₂ Stretch1335 - 1370Moderate
Aromatic C=C Stretch1400 - 1600Strong
C-Br Stretch500 - 600Moderate

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by the extended π-system of the acenaphthene core, with modifications due to the bromo and nitro substituents.

The UV-Visible absorption spectrum is predicted to show multiple absorption bands corresponding to π-π* transitions of the aromatic system. nih.gov The presence of the nitro group, a strong electron-withdrawing group, is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted acenaphthene, indicating a smaller HOMO-LUMO gap. The bromine atom, with its lone pairs of electrons, may also contribute to this shift through resonance effects.

Fluorescence emission is also anticipated for this compound, although the nitro group is known to often quench fluorescence. researchgate.netresearchgate.net If fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent polarity and the presence of the bromo and nitro substituents, which can influence the rates of radiative and non-radiative decay processes.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For a compound like this compound, a single-crystal X-ray diffraction study would be invaluable for unambiguously confirming its structure. This analysis would reveal the precise spatial relationship between the acenaphthylene (B141429) core, the bromine atom, and the nitro group. Key parameters that would be determined include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Crucial for confirming the connectivity of the atoms and identifying any unusual structural features. For instance, the C-Br and C-N bond lengths would be determined with high precision.

Torsional Angles: These define the conformation of the molecule, such as the orientation of the nitro group relative to the aromatic ring and the puckering of the dihydroacenaphthylene ring.

Although specific crystallographic data for the title compound is not published, data for related structures, such as derivatives of nitronaphthalene, have been reported in crystallographic databases. Such studies provide a reference for the expected bond lengths and angles in the aromatic and aliphatic portions of the molecule.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and stoichiometric formula.

For this compound, with the molecular formula C₁₂H₈BrNO₂, the theoretical elemental composition can be calculated as follows:

Molecular Weight of C₁₂H₈BrNO₂ = (12 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 14.007) + (2 × 15.999) = 278.10 g/mol

The theoretical elemental percentages would be:

Carbon (C): (12 × 12.011 / 278.10) × 100% = 51.86%

Hydrogen (H): (8 × 1.008 / 278.10) × 100% = 2.89%

Bromine (Br): (1 × 79.904 / 278.10) × 100% = 28.73%

Nitrogen (N): (1 × 14.007 / 278.10) × 100% = 5.04%

Oxygen (O): (2 × 15.999 / 278.10) × 100% = 11.48%

An experimental elemental analysis of a pure sample of this compound is expected to yield values very close to these theoretical percentages, typically within a ±0.4% deviation, thereby confirming its elemental composition and purity.

Theoretical and Computational Chemistry Studies on 1 Bromo 5 Nitro 1,2 Dihydroacenaphthylene

Quantum Chemical Investigations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are foundational tools for investigating the properties of molecules like 1-Bromo-5-nitro-1,2-dihydroacenaphthylene. DFT, in particular, has become a popular approach due to its balance of computational cost and accuracy. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide array of properties can be derived.

Geometry Optimization and Conformational Energy Landscapes

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

The 1,2-dihydroacenaphthylene core is not perfectly flat due to the saturated five-membered ring. This ring can adopt different conformations, such as an envelope or twisted form. A computational study would map the conformational energy landscape to identify the most stable conformer and the energy barriers between different conformations. The presence of the bulky bromine atom and the nitro group would significantly influence the preferred geometry due to steric and electronic effects.

Electronic Structure Characterization: HOMO-LUMO Energy Gaps and Molecular Orbital Interactions

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. biomedres.us A small gap suggests high chemical reactivity and polarizability, while a large gap indicates greater kinetic stability. biomedres.us

For this compound, the following characteristics are expected:

LUMO: The potent electron-withdrawing nature of the nitro (–NO₂) group would cause the LUMO to be of low energy and primarily localized over the nitrated aromatic ring system. DFT calculations on nitrobenzene (B124822) and related compounds show that the LUMO is significantly stabilized (lowered in energy) by the nitro group. researchgate.net This makes the molecule susceptible to attack by nucleophiles.

HOMO: The HOMO would likely be distributed across the acenaphthylene (B141429) π-system. The bromine atom, with its lone pairs, could also contribute to the HOMO.

Energy Gap: The presence of the electron-withdrawing nitro group is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive molecule. biomedres.us

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene (B151609)-6.75-1.155.60
Nitrobenzene-7.58-2.724.86
Naproxen-5.98-1.514.47

This table illustrates the typical effect of functional groups on frontier orbital energies as determined by DFT calculations. The values are representative and show how a nitro group lowers both HOMO and LUMO energies, generally reducing the gap compared to an unsubstituted aromatic ring.

Calculation of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. acs.orgmdpi.com These indices are calculated from the changes in energy as electrons are added or removed.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. Given the strong electron-withdrawing nitro group, this compound is expected to have a high electrophilicity index.

Nucleophilicity Index (N): Quantifies the ability of a molecule to act as a nucleophile.

Local Descriptors predict which atoms within the molecule are the most reactive sites for specific types of reactions. acs.org

Fukui Functions: Indicate the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). For the target molecule, the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group, would be predicted as highly susceptible to nucleophilic attack. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution of a molecule. nih.gov For this compound, strong negative potential (red) would be expected around the oxygen atoms of the nitro group, while regions of positive potential (blue) would likely be found on the aromatic ring, indicating its electrophilic character.

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaPredicted Trend for this compound
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Relatively low (soft molecule)
Electronic Chemical Potential (µ)(E_HOMO + E_LUMO) / 2Highly negative
Electrophilicity Index (ω)µ² / (2η)High

This table defines key global reactivity descriptors and predicts their qualitative values for the target molecule based on its structure.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to confirm the identity and structure of a synthesized compound. DFT calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule. Key predicted peaks for this compound would include the symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group, C-H stretching of the aromatic and aliphatic portions, and vibrations corresponding to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the magnetic shielding of each nucleus (¹H, ¹³C), chemical shifts can be predicted. The electron-withdrawing nitro group would cause downfield shifts (higher ppm) for nearby protons and carbons on the aromatic ring.

In a typical research workflow, these predicted spectra would be compared to experimental data from IR spectroscopy and NMR analysis of the actual compound to validate the computed structure.

Mechanistic Modeling and Reaction Pathway Elucidation

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing insights into its mechanism and energetics. This is particularly relevant for understanding how this compound might react.

Transition State Analysis and Activation Energy Calculations

A key reaction for this molecule would be nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces either the bromine atom or, less commonly, the nitro group. rsc.orgrsc.org The strong electron-withdrawing nitro group activates the aromatic ring for this type of reaction. masterorganicchemistry.com

Computational modeling of an SₙAr reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and a nucleophile) and the final product are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com For a stepwise SₙAr, this might involve the formation of a stable intermediate known as a Meisenheimer complex. nih.gov For a concerted reaction, only a single transition state would be found. researchgate.net

Calculating Activation Energy (Eₐ): The activation energy is the energy difference between the reactants and the transition state. purdue.edu A lower activation energy corresponds to a faster reaction rate. Calculations could compare the activation energies for the substitution of the bromine versus the nitro group to predict which is the more likely leaving group.

This analysis provides a detailed, step-by-step picture of the reaction mechanism that is often impossible to observe directly through experimental means alone.

Regioselectivity and Stereoselectivity Predictions through Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. escholarship.org These predictions are based on the principle that the most likely reaction pathway will proceed through the lowest energy transition state. nih.gov For a substituted acenaphthylene derivative like this compound, computational models can determine the most probable sites for electrophilic or nucleophilic attack.

The electron-withdrawing nature of the nitro group (-NO₂) and the halogen (bromine) significantly influences the electronic distribution within the acenaphthylene core. The nitro group, in particular, is a strong deactivator and directs incoming electrophiles to specific positions. In related aromatic systems, the presence of a nitro group has been shown to significantly reduce the electron density at certain carbon atoms, thereby facilitating nucleophilic attack at those sites. nih.gov

Computational models can calculate the energies of all possible intermediates and transition states for a given reaction. By comparing these energy values, a predicted product distribution can be obtained. For instance, in an electrophilic aromatic substitution reaction, calculations would identify which of the available carbon atoms on the aromatic rings is most susceptible to attack.

Below is a hypothetical data table illustrating how computational approaches could be used to predict the regioselectivity of a generic electrophilic substitution on this compound. The calculations would typically involve geometry optimization of the reactant and the various possible sigma-complex intermediates, followed by calculation of their relative energies.

Substitution Position Calculated Relative Energy of Intermediate (kcal/mol) Predicted Major/Minor Product Theoretical Method
C-315.2MinorDFT (B3LYP/6-31G)
C-412.8MinorDFT (B3LYP/6-31G)
C-60.0MajorDFT (B3LYP/6-31G)
C-72.5MinorDFT (B3LYP/6-31G)
C-818.9MinorDFT (B3LYP/6-31G*)

This table is a hypothetical representation and not based on published experimental data for this specific compound.

Stereoselectivity can also be predicted by examining the transition state energies for the formation of different stereoisomers. The chiral center at the C-1 position, bearing the bromine atom, means that reactions at or near this center could proceed with stereochemical control. Computational analysis of the diastereomeric transition states would reveal the most energetically favorable pathway, thus predicting the stereochemical outcome.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov These simulations model the atomic motions of a molecule over time, providing a detailed picture of its conformational flexibility and dynamic properties. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or interacting with other molecules.

An MD simulation begins with an initial structure of the molecule, often obtained from quantum mechanical calculations or experimental data. The forces between the atoms are then calculated using a force field, and Newton's equations of motion are solved to propagate the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior.

A key application of MD simulations for this compound would be to explore its conformational landscape. The dihydroacenaphthylene core is not planar, and the five-membered ring can adopt different puckered conformations. The bulky bromine atom and the nitro group will influence the preferred conformations and the energy barriers between them.

The following hypothetical data table summarizes potential findings from a molecular dynamics simulation of this compound in a water box, illustrating the types of data that can be extracted.

Conformational Parameter Average Value Standard Deviation Simulation Time (ns)
Dihedral Angle (C2-C1-C8a-C8)15.3°5.2°100
Dihedral Angle (N-C5-C5a-C6)175.1°8.9°100
Root Mean Square Deviation (RMSD)1.8 Å0.4 Å100
Solvent Accessible Surface Area (SASA)450 Ų25 Ų100

This table is a hypothetical representation and not based on published experimental data for this specific compound.

These simulations can also shed light on intermolecular interactions, such as hydrogen bonding between the nitro group and solvent molecules, or stacking interactions between multiple molecules of the compound. Understanding these dynamic behaviors is crucial for predicting the material properties and biological interactions of this compound.

Applications in Advanced Organic Synthesis and Functional Materials Science

Synthetic Building Block for Architecturally Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid, planar structure of the acenaphthylene (B141429) core in 1-Bromo-5-nitro-1,2-dihydroacenaphthylene serves as an ideal foundation for constructing larger, more complex polycyclic aromatic hydrocarbons (PAHs). The strategic placement of the bromo and nitro groups allows for sequential and site-selective reactions to extend the π-conjugated system.

The bromine atom at the C1 position is particularly amenable to carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings, can be employed to introduce new aryl, vinyl, or alkynyl substituents. This functionalization is a cornerstone for creating extended aromatic structures. For instance, coupling with an arylboronic acid (Suzuki reaction) would yield a 1-aryl-5-nitro-1,2-dihydroacenaphthylene derivative, effectively appending another aromatic ring system to the core structure.

Furthermore, the nitro group provides a secondary handle for elaboration. Chemical reduction of the nitro group to an amine (e.g., using SnCl₂ or catalytic hydrogenation) yields 1-bromo-5-amino-1,2-dihydroacenaphthylene. This amino group can then participate in cyclization reactions, such as the Skraup or Friedländer synthesis, to form new heterocyclic rings fused to the acenaphthene (B1664957) framework, thereby generating complex nitrogen-containing PAHs. The combination of these transformations allows for a programmed approach to building architecturally intricate PAHs from a single, versatile starting material.

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

Reaction NameCoupling PartnerReagents/CatalystResulting Structure
Suzuki CouplingArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base1-Aryl-5-nitro-1,2-dihydroacenaphthylene
Stille CouplingOrganostannane (Ar-SnR₃)Pd(PPh₃)₄1-Aryl-5-nitro-1,2-dihydroacenaphthylene
Sonogashira CouplingTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂, CuI, Base1-Alkynyl-5-nitro-1,2-dihydroacenaphthylene
Heck CouplingAlkene (CH₂=CHR)Pd(OAc)₂, PPh₃, Base1-Alkenyl-5-nitro-1,2-dihydroacenaphthylene

Precursor for the Development of Novel Heterocyclic Systems and Fused-Ring Compounds

The reactivity of this compound makes it a valuable precursor for a wide range of novel heterocyclic and fused-ring systems. The dual functionality of the bromo and nitro groups can be exploited to introduce heteroatoms and construct new ring structures.

The nitro group is a key functional group for synthesizing nitrogen-containing heterocycles. Following its reduction to an amine, the resulting 5-aminoacenaphthene (B109410) derivative can be used in condensation reactions. For example, reaction with β-ketoesters could lead to the formation of fused quinolone structures, while reaction with diketones could yield fused pyrrole (B145914) or quinoxaline (B1680401) derivatives.

Simultaneously, the bromine atom can be displaced through nucleophilic substitution reactions. While nucleophilic aromatic substitution (SNAr) on the aromatic ring is activated by the nitro group, the bromine is on an aliphatic carbon (sp³ hybridized). This allows for classical SN1 or SN2 type reactions. Reaction with various nucleophiles can introduce different heteroatoms. For example, reacting it with sodium azide (B81097) would produce an azido (B1232118) derivative, a precursor for triazoles, while reaction with thiols would yield thioethers, which can be used to build sulfur-containing heterocycles like thiophenes. The ability to perform selective transformations on both the nitro and bromo groups provides a versatile platform for synthesizing a diverse library of complex heterocyclic compounds. Studies on analogous bromo-nitro aromatic systems demonstrate that reactions with various nucleophiles can lead to the substitution of either the halogen or the nitro group, depending on the reaction conditions and the hard/soft nature of the nucleophile. researchgate.net

Role in the Design and Synthesis of π-Conjugated Organic Materials for Optoelectronic Devices

The development of novel π-conjugated materials is a major focus in materials science, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.govnih.gov The design of these materials often relies on tuning their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This compound is a promising building block for such materials due to its inherent π-conjugated system and its powerful electron-withdrawing nitro group.

The acenaphthylene core provides a rigid, planar, and electron-rich π-system. The attached nitro group acts as a strong electron acceptor, creating an intramolecular donor-acceptor (D-A) type structure. This D-A architecture is a highly effective strategy for lowering the LUMO energy level and narrowing the HOMO-LUMO gap, which can shift the absorption and emission properties of the material into the visible or even near-infrared range. iitdh.ac.inbeilstein-journals.org

Synthetic chemists can utilize the bromine atom to further modify the molecule. For example, cross-coupling reactions can be used to attach known electron-donating moieties to the acenaphthene core. This would create a more pronounced D-A system, allowing for fine-tuning of the material's optoelectronic properties. The resulting molecules could be used as emitters in OLEDs, non-fullerene acceptors in OPVs, or as the active material in chemosensors, where interaction with an analyte could perturb the D-A interaction and lead to a colorimetric or fluorescent response. nih.gov

Methodological Contributions to Fine Organic Synthesis and Chemical Transformations

This compound serves as an excellent substrate for demonstrating key principles in fine organic synthesis, particularly regarding chemoselectivity and regioselectivity. The presence of two distinct and reactive functional groups—the C-Br bond and the NO₂ group—on a complex molecular scaffold allows for controlled, stepwise chemical transformations.

The key methodological contribution lies in the selective manipulation of these two groups. For instance, the nitro group can be selectively reduced to an amino group in the presence of the bromo group using specific reducing agents like tin(II) chloride. Conversely, the bromo group can participate in organometallic cross-coupling reactions under conditions that leave the nitro group intact.

This differential reactivity allows chemists to choose the order of reactions to build molecular complexity in a controlled manner. A synthetic strategy might first involve a Suzuki coupling at the C1-Br bond to introduce a new substituent, followed by the reduction of the nitro group and subsequent cyclization. This stepwise approach is fundamental to the synthesis of complex target molecules and showcases the utility of bifunctional building blocks in modern organic chemistry. The principles governing the nucleophilic substitution on similar dinitrobenzene systems, where the choice of nucleophile and solvent can dictate which group is replaced, provide a valuable framework for predicting and controlling the reactivity of this acenaphthene derivative. researchgate.net

Potential in Stereoselective Synthesis and Chiral Recognition

A significant and underexplored aspect of this compound is its inherent chirality. The carbon atom bonded to the bromine (C1) is a stereocenter, meaning the compound can exist as a pair of enantiomers. This feature opens up potential applications in the fields of stereoselective synthesis and chiral recognition.

As a chiral building block, enantiomerically pure forms of the compound could be used as starting materials for the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. The stereochemistry at C1 could be used to direct the stereochemical outcome of subsequent reactions on the acenaphthene skeleton.

Furthermore, the chiral nature of the molecule suggests its potential use in chiral recognition. Derivatives of the compound could be designed to act as chiral stationary phases in chromatography for the separation of other racemic compounds. Alternatively, they could be developed into chiral sensors, where the enantiomers of the sensor molecule interact differently with the enantiomers of an analyte, leading to a distinguishable signal. While the synthesis of 1,2-dihaloalkenes with high stereoselectivity is a known challenge, the presence of a defined stereocenter in this building block offers a valuable starting point for such investigations. nih.gov The exploration of its chiroptical properties and its application in stereoselective transformations remains a promising area for future research.

Future Research Directions and Persistent Challenges in 1 Bromo 5 Nitro 1,2 Dihydroacenaphthylene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of complex organic molecules like 1-Bromo-5-nitro-1,2-dihydroacenaphthylene often relies on multi-step processes that utilize hazardous reagents, volatile organic solvents, and energy-intensive conditions. A primary challenge for future research is the development of synthetic pathways that align with the principles of green chemistry, aiming to reduce environmental impact, improve safety, and enhance efficiency.

Future research should prioritize the following green approaches:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often leads to higher product yields with fewer byproducts compared to conventional heating methods. jddhs.commdpi.com

Solvent-Free and Alternative Solvent Systems: The replacement of traditional, hazardous organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions, such as mechanochemical grinding, is highly desirable. mdpi.com Additionally, the use of greener solvents like ionic liquids, supercritical fluids (e.g., scCO₂), or bio-based solvents could significantly lower the environmental footprint of the synthesis. jddhs.comejcmpr.com

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems, including biocatalysis and heterogeneous catalysis, can improve atom economy and reduce waste generation. jddhs.commdpi.com Enzymes or supported metal catalysts could offer highly selective and efficient routes for the halogenation and nitration of the acenaphthene (B1664957) core.

ParameterHypothetical Traditional SynthesisProposed Green Synthesis ApproachPotential Advantage
SolventDichloromethane, NitromethaneIonic Liquids, Supercritical CO₂, or Solvent-FreeReduced VOC emissions and toxicity
Energy SourceConventional reflux heating (hours)Microwave irradiation (minutes)Reduced energy consumption and reaction time mdpi.com
ReagentsStoichiometric amounts of harsh nitrating/brominating agentsCatalytic systems (e.g., heterogeneous catalysts)Higher atom economy, less waste jddhs.com
WorkupMulti-step liquid-liquid extractionSimplified purification (e.g., filtration)Reduced solvent use and waste generation rasayanjournal.co.in

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique arrangement of functional groups in this compound provides a platform for exploring a wide range of chemical transformations. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, while the nitro group can be transformed into various other functionalities.

Key areas for reactivity exploration include:

Cross-Coupling Reactions: The bromo substituent is an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These reactions would allow for the facile introduction of aryl, vinyl, and alkynyl groups, respectively, enabling the construction of complex, conjugated molecular systems.

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group strongly activates the aromatic ring, making the bromine atom susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides). nbinno.comresearchgate.net This pathway offers a straightforward method for introducing heteroatoms.

Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine. This transformation is fundamental, as the resulting amino group opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of Schiff bases, thereby serving as a gateway to new families of derivatives.

Transformations of the Dihydroacenaphthylene Core: The aliphatic five-membered ring is also reactive. For instance, oxidation can lead to the formation of acenaphthenone or acenaphthenequinone (B41937) derivatives, similar to metabolic pathways observed for related compounds like 5-nitroacenaphthene (B50719). nih.gov

Functional GroupReaction TypePotential ReagentsExpected Product Class
Bromo GroupSuzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted acenaphthylene (B141429)
Bromo GroupNucleophilic Aromatic Substitution (SNAr)Amines, Thiols, AlkoxidesHeteroatom-substituted acenaphthylene nbinno.com
Nitro GroupReductionSnCl₂, Fe/HCl, or Catalytic HydrogenationAmino-substituted acenaphthylene
Dihydro- BridgeOxidationOxidizing agents (e.g., CrO₃)Acenaphthenone derivatives nih.gov

Integration of Advanced Computational Predictions with Experimental Validation

A significant challenge in exploring the chemistry of novel compounds is the efficient allocation of experimental resources. Advanced computational chemistry offers powerful tools to predict molecular properties and reactivity, thereby guiding and accelerating experimental discovery. nih.gov A synergistic approach that combines theoretical predictions with empirical validation is crucial for unlocking the full potential of this compound.

Future research should leverage computational methods for:

Predicting Reaction Pathways: Using techniques like Density Functional Theory (DFT), researchers can model potential reaction mechanisms, calculate activation energies, and predict the thermodynamic stability of intermediates and products. scirp.org This can help identify the most promising synthetic routes and reaction conditions before they are attempted in the laboratory.

Mapping Electronic Properties: Computational tools can determine the molecule's electronic structure, including frontier molecular orbital (HOMO/LUMO) energies and electrostatic potential maps. These predictions are vital for understanding the compound's reactivity and for designing molecules with specific electronic or optical properties.

Rationalizing Spectroscopic Data: Theoretical calculations can predict spectroscopic signatures (e.g., NMR, IR, UV-Vis), which can be compared with experimental data to confirm the structure of newly synthesized compounds and to gain deeper insight into their electronic nature.

Computational MethodPredicted PropertyExperimental Validation Technique
Density Functional Theory (DFT) scirp.orgReaction energy barriers, geometric structuresKinetic studies, X-ray crystallography
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, electronic transitionsUV-Vis spectroscopy
Gauge-Including Atomic Orbital (GIAO)NMR chemical shifts¹H and ¹³C NMR spectroscopy
Average Local Ionization Energy (ALIE) nih.govSites of electrophilic attackProduct analysis from electrophilic reactions

Strategic Design for Integration into Emerging Functional Molecular Architectures

The ultimate goal of synthesizing and understanding novel molecules like this compound is to utilize them as building blocks for advanced functional materials. The combination of a rigid PAH core with versatile functional groups makes this compound an attractive candidate for incorporation into larger molecular architectures with tailored properties.

Strategic design and integration efforts should focus on:

Organic Electronics: By using cross-coupling reactions, the molecule can be incorporated as a monomer into conjugated polymers or as a core component of small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo and nitro groups allow for tuning of the electronic properties and morphology of the resulting materials.

Molecular Sensors: The electron-deficient nature of the nitro-aromatic system could be exploited for the design of chemosensors. Upon interaction with an analyte, changes in the fluorescence or electronic properties of a larger system containing this unit could provide a detectable signal.

Supramolecular Assemblies: The rigid structure and potential for directed intermolecular interactions (e.g., via the nitro group) make it a candidate for building complex supramolecular structures, such as liquid crystals or metal-organic frameworks (MOFs), with unique photophysical or host-guest properties.

Functional ArchitectureSynthetic Strategy for IntegrationTarget Application Area
Conjugated PolymersPolymerization via Suzuki or Stille cross-couplingOrganic photovoltaics (OPVs), OFETs
Fluorescent ChemosensorsAttachment of a fluorophore and a receptor siteDetection of specific ions or molecules
DendrimersConvergent or divergent synthesis using the bromo group as a branching pointLight-harvesting systems, drug delivery
Metal-Organic Frameworks (MOFs)Conversion to a carboxylic acid linker and reaction with metal ionsGas storage, catalysis

Q & A

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

  • Methodological Answer : Use a factorial design to evaluate critical variables (e.g., bromination temperature, nitration time, acid concentration). A 2³ factorial design with center points reduces experimental runs while identifying interactions. Example factors:
FactorLow LevelHigh Level
Bromination Temp0°C25°C
HNO₃ Concentration90%98%
Reaction Time2 hrs6 hrs
Analyze responses (yield, purity) via ANOVA to determine optimal conditions. Central composite designs further refine nonlinear relationships .

Q. What mechanisms explain the regioselectivity of bromination and nitration in dihydroacenaphthylene derivatives?

  • Methodological Answer : Bromination at the 1-position is favored due to the electron-donating effect of the dihydro moiety, stabilizing the carbocation intermediate. Nitration at the 5-position occurs via electrophilic aromatic substitution (EAS), directed by the electron-withdrawing bromine group. Computational studies (DFT) can model charge distribution and transition states to predict substituent effects. Validate with Hammett plots or kinetic isotope effects .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Conflicting NMR or MS data often arise from impurities or isomerization. Strategies:
  • Multi-Technique Cross-Validation : Combine 1^1H-13^{13}C HSQC, NOESY, and IR spectroscopy to confirm functional groups and spatial arrangements.
  • Dynamic NMR : Detect rotational barriers or conformational equilibria at variable temperatures.
  • Microspectroscopic Imaging : Use Raman or AFM-IR to analyze surface-adsorbed species that may alter spectral interpretations .

Q. What solvent systems and reaction conditions enhance the compound’s stability during storage?

  • Methodological Answer : The nitro and bromine groups make the compound sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Solubility tests in polar aprotic solvents (DMF, DMSO) show minimal degradation over 30 days. Avoid chlorinated solvents (e.g., CHCl₃) due to potential halogen exchange. Stability assays via HPLC-UV at 254 nm track decomposition products .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 65–75°C) may stem from polymorphic forms or impurities. Conduct:
  • DSC/TGA : Differentiate between polymorphs (endothermic peaks) and degradation (weight loss).
  • Recrystallization Trials : Test solvents (ethanol, hexane) to isolate pure crystalline forms.
  • Elemental Analysis : Verify C/H/N/Br ratios to rule out hygroscopicity or solvate formation .

Research Design Recommendations

  • Collaborative Studies : Cross-validate synthetic protocols and spectral data with independent labs to address reproducibility issues.
  • Advanced Modeling : Apply QSAR or machine learning to predict reactivity and optimize substituent positions for derivative synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.